Etofenamate Myristate is a fatty acid ester metabolite of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. [] Etofenamate itself is primarily recognized for its analgesic and anti-inflammatory properties, commonly used in the treatment of musculoskeletal disorders. [, ] Etofenamate Myristate represents a novel metabolic pathway for Etofenamate, discovered during studies in dogs. [] This conjugation with fatty acids like Myristic acid is significant as it demonstrates an alternative route of drug metabolism. []
Etofenamate Myristate is a chemical compound primarily recognized for its anti-inflammatory properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is utilized in various topical formulations aimed at alleviating muscle and joint pain. The compound's full chemical name is 2-(2-hydroxyethoxy)ethyl-N-(alpha,alpha,alpha-trifluoro-m-tolyl)anthranilate, which indicates its complex structure that contributes to its pharmacological effects.
Etofenamate Myristate is synthesized from specific precursors and is often derived from the esterification of etofenamate with myristic acid. It is commonly sourced from pharmaceutical companies that specialize in the production of NSAIDs and topical analgesics.
Etofenamate Myristate falls under the category of anti-inflammatory agents, specifically non-steroidal compounds. It is recognized for its ability to penetrate the skin effectively, making it suitable for topical applications.
The synthesis of Etofenamate Myristate involves several steps, primarily focusing on the esterification process. The key steps include:
Etofenamate Myristate possesses a complex molecular structure characterized by:
Etofenamate Myristate can undergo various chemical reactions typical for esters:
The stability of Etofenamate Myristate under physiological conditions has been studied, showing that it maintains efficacy while being susceptible to hydrolysis over extended periods or under extreme pH conditions.
Etofenamate Myristate exerts its anti-inflammatory effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—key mediators in inflammation and pain processes.
Etofenamate Myristate is primarily used in:
The compound's unique properties make it a valuable agent in both therapeutic applications and ongoing research into more effective anti-inflammatory treatments.
Etofenamate Myristate (CAS: 81427-99-8) is a lipophilic ester derivative formed by conjugating the nonsteroidal anti-inflammatory drug (NSAID) etofenamate with myristic acid. Its systematic IUPAC name is 2-[2-(tetradecanoyloxy)ethoxy]ethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate, reflecting its dual-component architecture. The molecule consists of:
The molecular formula is C₃₂H₄₄F₃NO₅ (MW: 579.70 g/mol), with characteristic structural features confirmed via NMR and MS:
CCCCCCCCCCCCCC(=O)OCCOC(=O)C1=CC=CC=C1NC2=CC(C(F)(F)F)=CC=C2
[5] [9]. Table 1: Key Structural Descriptors of Etofenamate Myristate
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃₂H₄₄F₃NO₅ |
Molecular Weight | 579.70 g/mol |
Lipophilicity (Log P) | ~8.5 (estimated) |
CAS Registry Number | 81427-99-8 |
InChIKey | Not reported in sources |
Etofenamate Myristate synthesis involves esterification between etofenamate’s hydroxyl group and myristoyl chloride under catalytic conditions:1. Base-Catalyzed Route:- Etofenamate reacts with myristoyl chloride in anhydrous dichloromethane- Triethylamine (3 eq.) as acid scavenger- Yields: 60–75% (crude), requiring purification via silica chromatography [9]
Optimization Challenges:
Myristate conjugation profoundly enhances etofenamate’s physicochemical stability:
Hydrolytic Resistance:
Thermo-Oxidative Stability:
Permeation Advantages:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2